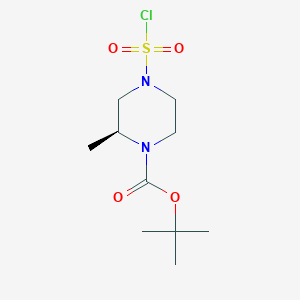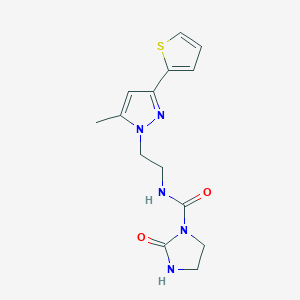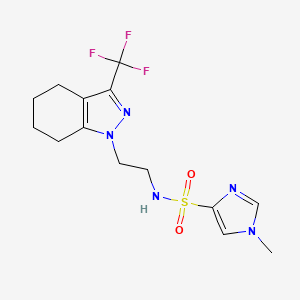
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Synonyms : (2S)-2-(Cyanomethyl)piperazine-1-carboxylate, tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, and others .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butanol with hydrogen chloride (HCl) in an SN1 reaction . The alcohol group in tert-butanol is replaced by the chlorine atom, resulting in the formation of tert-butyl chloride. Subsequently, the chloride group is substituted with a cyanomethyl group , yielding tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate consists of a piperazine ring with a tert-butyl group, a chlorosulfonyl group, and a cyanomethyl group attached. The stereochemistry at the chiral center is specified as (2S) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, hydrolysis, and other transformations. For instance, it may undergo hydrolysis to yield the corresponding carboxylic acid and release the cyanomethyl group .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a pivotal compound in the synthesis of various bioactive molecules. It has been employed in the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), indicating its significance in developing potential therapeutic agents with anti-inflammatory and antinociceptive properties [R. Altenbach et al., 2008]. Furthermore, this compound is part of a comparative study evaluating the physicochemical and pharmacokinetic properties of drug analogues, showcasing its role in optimizing drug design by modulating undesired properties such as lipophilicity and metabolic stability [Matthias V. Westphal et al., 2015].
Chiral Auxiliary and Stereochemistry
This compound has also been explored as a chiral auxiliary in synthetic chemistry, particularly in the preparation of enantiomerically pure compounds. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were synthesized from L-alanine, demonstrating its utility in dipeptide synthesis and the preparation of enantiomerically pure acids, highlighting the importance of chiral auxiliaries in producing stereochemically defined molecules for pharmaceutical applications [A. Studer et al., 1995].
NMR Tagging and Protein Research
In protein research, tert-butyl groups, related to the core structure of tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, have been utilized as NMR tags. For example, O-tert-Butyltyrosine (Tby) is an unnatural amino acid incorporated into proteins, where the tert-butyl group serves as an NMR tag. This application facilitates the observation of narrow signal resonances in a spectral region with limited overlap with other methyl resonances, aiding in the elucidation of protein structures and interactions [Wan-Na Chen et al., 2015].
Acid Amplification and Organic Synthesis
The compound tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, sharing a functional group with tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, demonstrates the concept of acid amplification through autocatalytic fragmentation. This process liberates p-toluenesulfonic acid, leading to the increment of acid concentration in geometric progression, showcasing an innovative approach to acid-based catalysis in organic synthesis [K. Ichimura et al., 1995].
Eigenschaften
IUPAC Name |
tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)


![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)